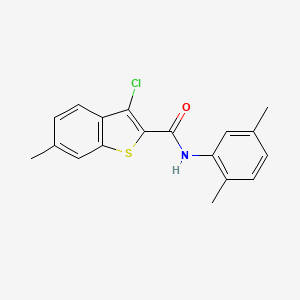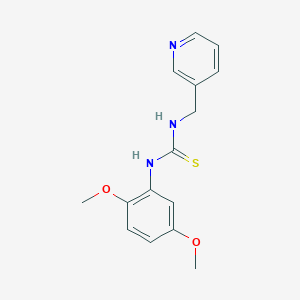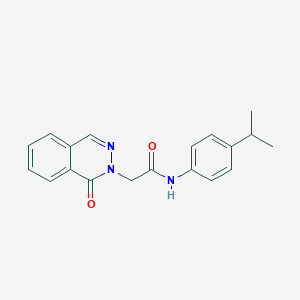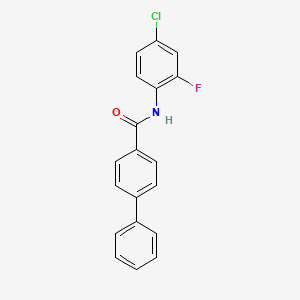
N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in the field of cancer research. CPTH has been shown to have potential therapeutic value in the treatment of various types of cancer, including breast, lung, and prostate cancer.
作用機序
CPTH inhibits the activity of HDAC by binding to its active site. HDAC is involved in the deacetylation of histones, which are proteins that are involved in the regulation of gene expression. By inhibiting the activity of HDAC, CPTH increases the acetylation of histones, which leads to changes in gene expression. These changes in gene expression can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of HDAC. In addition, CPTH has been shown to have anti-inflammatory effects and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in the inflammatory response.
実験室実験の利点と制限
One of the advantages of using CPTH in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, CPTH has been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, one of the limitations of using CPTH in lab experiments is that it may have off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on CPTH. One direction is to investigate the potential therapeutic value of CPTH in the treatment of other types of cancer, such as pancreatic cancer and leukemia. Another direction is to investigate the potential use of CPTH in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to investigate the off-target effects of CPTH and to develop more specific inhibitors of HDAC.
合成法
CPTH can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclopropylamine with thiocarbonyl diimidazole to form N-cyclopropylcarbodiimide. The second step involves the reaction of N-cyclopropylcarbodiimide with 3-pyridinecarboxylic acid to form N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. The final step involves the purification of the compound using column chromatography.
科学的研究の応用
CPTH has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. CPTH has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPTH has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
特性
IUPAC Name |
1-cyclopropyl-3-(pyridine-3-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c15-9(7-2-1-5-11-6-7)13-14-10(16)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVGMJNTWBZTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)


![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)
![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)

![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)